molecular formula C18H16N2O3S B12449064 4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

Cat. No.: B12449064
M. Wt: 340.4 g/mol
InChI Key: QGYULOBIRFVFOW-UHFFFAOYSA-N
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Description

4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring system and a benzenesulfonamide group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]-4-methylphenol: Another Schiff base with similar structural features but different functional groups.

    4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzoic acid: Similar naphthalene-based Schiff base with a carboxylic acid group.

Uniqueness

4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide is unique due to the presence of both the naphthalene ring and the benzenesulfonamide group, which confer distinct chemical and biological properties.

Biological Activity

4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide, a compound with significant potential in cancer therapy, has garnered attention due to its dual-targeting mechanism against tubulin and STAT3 proteins. This article synthesizes current research findings on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be denoted by the following structural formula:

C15H15N2O3S\text{C}_{15}\text{H}_{15}\text{N}_{2}\text{O}_{3}\text{S}

Research indicates that this compound functions primarily through two mechanisms:

  • Tubulin Inhibition : The compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization. This action leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells .
  • STAT3 Inhibition : It also inhibits the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival. This dual inhibition enhances its anticancer efficacy .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated against various cancer cell lines. Key findings include:

  • Antiproliferative Activity :
    • The compound exhibited IC50 values of 1.35 µM against A549 (lung cancer), 2.85 µM against MDA-MB-231 (breast cancer), and 3.04 µM against HCT-116 (colon cancer) cells .
    • Comparative studies indicate that while its single-target inhibition is slightly less effective than conventional drugs, its dual-target approach results in superior overall antitumor activity in vivo .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant growth inhibition across multiple cancer cell lines, confirming its potential as a therapeutic agent.
  • In Vivo Efficacy : In xenograft models, the compound effectively inhibited tumor growth by over 80%, showcasing its potential for clinical application .

Structure-Activity Relationship (SAR)

A series of derivatives based on the parent structure have been synthesized to explore their biological activity further. Key observations from SAR studies include:

  • Substituents on the naphthalene ring significantly influence the binding affinity to tubulin and STAT3.
  • Modifications that enhance lipophilicity often correlate with increased cellular uptake and improved antiproliferative effects.

Table 1: Summary of Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
DL14A5491.35Tubulin & STAT3 inhibition
DL14MDA-MB-2312.85Tubulin & STAT3 inhibition
DL14HCT-1163.04Tubulin & STAT3 inhibition

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(4-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H16N2O3S/c1-23-18-11-6-13(16-4-2-3-5-17(16)18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22)

InChI Key

QGYULOBIRFVFOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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